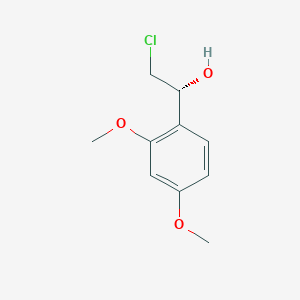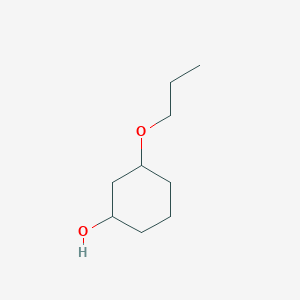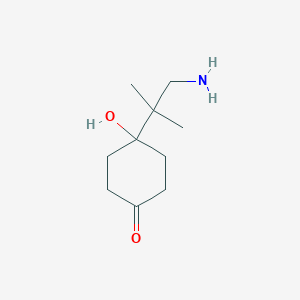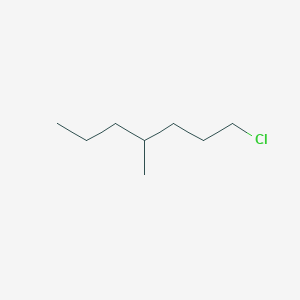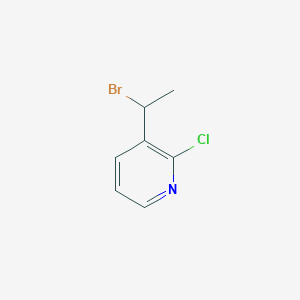
3-(1-Bromoethyl)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromoethyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the third position and a chlorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-2-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromoethyl)-2-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromoethyl group can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Elimination: Alkenes with a pyridine ring.
Oxidation: Alcohols or aldehydes derived from the bromoethyl group.
Wissenschaftliche Forschungsanwendungen
3-(1-Bromoethyl)-2-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Wirkmechanismus
The mechanism of action of 3-(1-Bromoethyl)-2-chloropyridine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-chloropyridine: Similar structure but with different substitution pattern.
3-Bromo-2-chloropyridine: Similar structure but with different substitution pattern.
3-(1-Chloroethyl)-2-bromopyridine: Similar structure with reversed halogen positions.
Uniqueness
3-(1-Bromoethyl)-2-chloropyridine is unique due to the specific positioning of the bromoethyl and chlorine groups on the pyridine ring. This unique substitution pattern can influence its reactivity and binding properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H7BrClN |
|---|---|
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
3-(1-bromoethyl)-2-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3 |
InChI-Schlüssel |
APHDWSJPXWCRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(N=CC=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
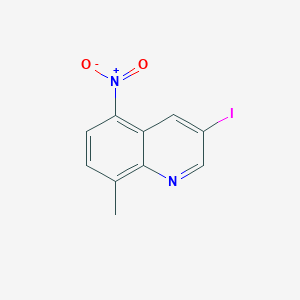
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
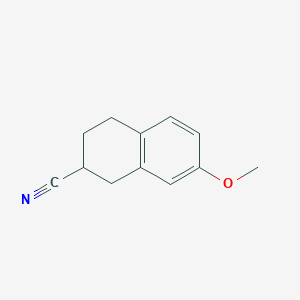
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)

![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)

